molecular formula C13H12ClNO B12107929 Benzenamine, 2-[(4-chlorophenoxy)methyl]- CAS No. 1016764-98-9

Benzenamine, 2-[(4-chlorophenoxy)methyl]-

Cat. No.: B12107929
CAS No.: 1016764-98-9
M. Wt: 233.69 g/mol
InChI Key: ZQENYLGVZPESLS-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(4-chlorophenoxy)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a 4-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(4-chlorophenoxy)methyl]- typically involves the reaction of 2-aminobenzyl alcohol with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminobenzyl alcohol+4-ChlorophenolBenzenamine, 2-[(4-chlorophenoxy)methyl]-\text{2-Aminobenzyl alcohol} + \text{4-Chlorophenol} \rightarrow \text{Benzenamine, 2-[(4-chlorophenoxy)methyl]-} 2-Aminobenzyl alcohol+4-Chlorophenol→Benzenamine, 2-[(4-chlorophenoxy)methyl]-

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(4-chlorophenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 2-[(4-chlorophenoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(3-chlorophenoxy)-2-methyl-
  • Benzenamine, N,N-bis(2-chloroethyl)-4-[[[3-chloro-4-[2-(phenoxymethyl)-4-thiazolyl]phenyl]imino]methyl]-2-methoxy-

Uniqueness

Benzenamine, 2-[(4-chlorophenoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1016764-98-9

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]aniline

InChI

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9,15H2

InChI Key

ZQENYLGVZPESLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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